molecular formula C17-H15-Br-F-N-O3-S B1663399 A-278637 CAS No. 227609-66-7

A-278637

Cat. No.: B1663399
CAS No.: 227609-66-7
M. Wt: 412.3 g/mol
InChI Key: LHVKVMMIMWOYFR-HNNXBMFYSA-N
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Description

A-278637, also known as this compound, is a chemical compound with the molecular formula C17H15BrFNO3S. It is a thienoquinolinone derivative with a bromofluorophenyl group and a sulfone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-278637 involves multiple steps, starting with the preparation of the thienoquinolinone core. The key steps include:

    Formation of the Thienoquinolinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienoquinolinone structure.

    Introduction of the Bromofluorophenyl Group: This step typically involves a substitution reaction where a bromofluorophenyl group is introduced to the core structure.

    Sulfone Formation: The final step involves the oxidation of a sulfide to a sulfone, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

A-278637 undergoes several types of chemical reactions, including:

    Oxidation: The sulfone moiety can be further oxidized under specific conditions.

    Reduction: The bromofluorophenyl group can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the bromofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

A-278637 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: This compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of A-278637 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound .

Comparison with Similar Compounds

A-278637 can be compared with other thienoquinolinone derivatives and sulfone-containing compounds. Similar compounds include:

    Thienoquinolinone Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfone-Containing Compounds: These compounds have a sulfone moiety, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

(9S)-9-(3-bromo-4-fluorophenyl)-1,1-dioxo-3,4,5,6,7,9-hexahydro-2H-thieno[3,2-b]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKVMMIMWOYFR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H](C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227609-66-7
Record name A-278637
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227609667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-278637
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM1S7YDA00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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